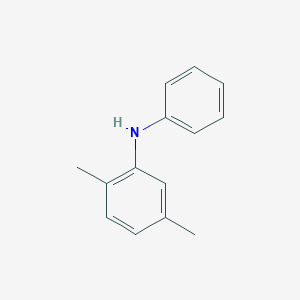

2,5-dimethyl-N-phenylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-8-9-12(2)14(10-11)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIPGRGZZUTJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447651 | |

| Record name | 2,5-dimethyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32446-14-3 | |

| Record name | 2,5-dimethyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dimethyl N Phenylaniline and Analogues

Transition Metal-Catalyzed C-N Bond Formation Reactions

Cross-coupling reactions catalyzed by transition metals, particularly palladium and copper, represent the most powerful and versatile methods for forming C-N bonds. researchgate.netrug.nl These reactions have largely superseded harsher, traditional methods due to their broad substrate scope, functional group tolerance, and often milder reaction conditions. wikipedia.org

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides (like triflates). researchgate.netwikipedia.org Developed in the mid-1990s by Stephen Buchwald and John Hartwig, this reaction has seen continuous evolution through the development of sophisticated phosphine (B1218219) ligands that enhance catalyst activity and expand the reaction's scope. rug.nlwikipedia.org

The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the desired N-arylamine and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is critical, with successive "generations" of sterically hindered and electron-rich phosphine ligands allowing for the coupling of a wider range of substrates under increasingly mild conditions. wikipedia.org For the synthesis of a compound like 2,5-dimethyl-N-phenylaniline, this would typically involve the reaction of 2,5-dimethylaniline (B45416) with an aryl halide (e.g., bromobenzene) or aniline (B41778) with a 2,5-dimethyl-substituted aryl halide.

| Ligand Generation | Typical Ligands | Key Features & Substrate Scope | Catalyst Loading |

|---|---|---|---|

| First Generation | P(o-tolyl)₃ | Effective for coupling secondary amines with aryl bromides; limited scope. libretexts.org | 1-2 mol% |

| Bidentate Ligands | BINAP, DPPF | Improved rates and yields; extended scope to primary amines and aryl iodides/triflates. wikipedia.org | 0.5-1 mol% |

| Sterically Hindered Ligands | P(t-Bu)₃, Biarylphosphines (e.g., XPhos, SPhos) | High activity for coupling aryl chlorides and a very broad range of amines; often allows for room temperature reactions. | 0.05-1 mol% |

The Ullmann condensation, first reported at the beginning of the 20th century, is a classical copper-promoted reaction for forming C-N bonds, typically by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org Historically, the Ullmann reaction required harsh conditions, including high temperatures (often over 200°C), polar aprotic solvents (like DMF or nitrobenzene), and stoichiometric amounts of copper metal or copper salts. wikipedia.org The aryl halide often needed to be "activated" by an electron-withdrawing group to proceed efficiently. wikipedia.org

The related Goldberg reaction specifically refers to the copper-catalyzed N-arylation of amides, but the principles are similar. wikipedia.orgnih.gov While comparable to the Buchwald-Hartwig reaction, the Ullmann condensation traditionally has a narrower substrate scope and requires more forcing conditions. wikipedia.org The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

| Parameter | Typical Condition | Notes |

|---|---|---|

| Catalyst | Copper powder, CuI, CuBr, CuO | Often used in stoichiometric or high catalytic amounts. |

| Solvent | DMF, NMP, Nitrobenzene | High-boiling polar solvents are required. wikipedia.org |

| Temperature | 150-220°C | High temperatures are a major drawback of the classical method. wikipedia.org |

| Base | K₂CO₃, KOH, Cs₂CO₃ | Required to deprotonate the amine. |

Modern advancements have revitalized the Ullmann reaction, leading to the development of more efficient copper-catalyzed N-arylation protocols that proceed under significantly milder conditions. beilstein-journals.org These improvements are largely due to the use of ligands that stabilize the copper catalyst and facilitate the coupling process. nih.govnih.gov

Ligands such as diamines, amino acids (like N,N-dimethylglycine), and N-heterocyclic carbenes (NHCs) have been shown to be highly effective, allowing reactions to occur at lower temperatures (e.g., 80-110°C) and with lower catalyst loadings. beilstein-journals.orgorganic-chemistry.org These ligated copper systems have expanded the scope of the Ullmann-type reaction to include a wider variety of amines and less reactive aryl halides. beilstein-journals.orgorganic-chemistry.org For instance, copper sulfate (B86663) (CuSO₄·5H₂O) has been used as an inexpensive and environmentally friendly catalyst for the N-arylation of various primary arylamines in water, achieving good to excellent yields. researchgate.netbeilstein-journals.org In one study, even the sterically hindered 2,6-dimethylaniline (B139824) was successfully arylated, yielding the product in 55% yield, demonstrating the capability of these modern systems. beilstein-journals.org

Classical Amination and Condensation Routes

Before the advent of widespread transition metal catalysis, C-N bonds were often formed through classical methods such as reductive amination and nucleophilic aromatic substitution on highly activated substrates.

Reductive amination is a versatile method for preparing amines that involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. To synthesize this compound via this route, one could react 2,5-dimethylaniline with cyclohexanone (B45756) (to form an intermediate that is subsequently aromatized) or react aniline with 2,5-dimethylcyclohexanone.

The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion intermediate without reducing the starting carbonyl compound. youtube.com

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN): A mild reducing agent that is effective at the slightly acidic pH required for imine formation. youtube.com

Sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH): A particularly mild and effective reagent that has become widely used for reductive aminations. youtube.com

Catalytic Hydrogenation (H₂/Pd/C): This method involves hydrogenation over a palladium on carbon catalyst and is also a common industrial process. organic-chemistry.org

This pathway provides a direct route to N-alkylated or N-arylated amines and avoids the use of halide precursors. organic-chemistry.org

The direct reaction of an amine with an unactivated aryl halide in the presence of only a base is generally not feasible and requires the assistance of a transition metal catalyst, as described in the Buchwald-Hartwig and Ullmann sections. The C-X bond of a typical aryl halide is too strong, and the sp²-hybridized carbon is not sufficiently electrophilic for a nucleophilic aromatic substitution (SₙAr) reaction to occur.

However, if the aryl halide is "activated" with potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to the halogen, the SₙAr reaction can proceed without a metal catalyst. In this mechanism, the amine attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), which then expels the halide ion to give the final product. A base is required to neutralize the proton released from the amine. This specific pathway is less relevant for the synthesis of this compound from simple, unactivated precursors like bromobenzene (B47551) and 2,5-dimethylaniline.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Selectivity and Yield

The synthesis of this compound and its analogues, a class of N-arylamines, is heavily reliant on the optimization of reaction conditions and the selection of appropriate catalyst systems to achieve high yields and selectivity. Research into N-arylation reactions, such as the Buchwald-Hartwig and Ullmann condensations, has provided a foundational understanding of the critical parameters that influence the outcome of these transformations.

Key to optimizing the synthesis is the careful selection of the catalyst, ligand, base, solvent, and temperature. Palladium- and copper-based catalysts are the most extensively studied and utilized for the formation of C–N bonds in arylamine synthesis. For instance, palladium-catalyzed methods have demonstrated high efficacy in the N-arylation of 2-aminobenzimidazoles, where selective arylation of the primary amino group was achieved with high yields. mit.edu Conversely, copper-catalyzed systems have been shown to selectively arylate the azole nitrogen in similar substrates, highlighting the catalyst's crucial role in directing chemoselectivity. mit.edu

The choice of ligand is equally critical, as it modulates the reactivity and stability of the metal catalyst. Various phosphine-based ligands are commonly employed in palladium-catalyzed reactions, while phenanthroline and other nitrogen-based ligands are often used in copper-catalyzed systems. The optimization process often involves screening a library of ligands to identify the one that provides the best balance of reactivity and selectivity for a specific substrate combination.

The base is another essential component, responsible for activating the amine and facilitating the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include alkali metal carbonates, phosphates, and alkoxides.

Solvent choice affects the solubility of reactants and catalysts, and can also influence the reaction pathway. While traditional organic solvents like toluene (B28343) and dioxane are common, the push towards greener chemistry has led to the exploration of more environmentally benign options. chemrxiv.org Temperature and reaction time are also optimized to ensure complete conversion while minimizing the formation of side products.

The following interactive table summarizes the general effects of various parameters on the synthesis of N-arylamines, which are applicable to the synthesis of this compound.

Table 1: Optimization of Reaction Parameters for N-Arylamine Synthesis

| Parameter | Effect on Reaction | Common Choices | Optimization Goal |

|---|---|---|---|

| Catalyst | Determines reaction pathway and efficiency. | Palladium complexes (e.g., Pd₂(dba)₃), Copper salts (e.g., CuI) | High turnover number, high selectivity, low cost. mit.edumdpi.com |

| Ligand | Modulates catalyst activity, stability, and selectivity. | Phosphine-based (e.g., Xantphos), Nitrogen-based (e.g., phenanthroline) | Enhance reaction rate, improve selectivity, stabilize catalyst. mit.edu |

| Base | Activates the amine and facilitates catalyst regeneration. | K₃PO₄, Cs₂CO₃, NaOtBu | Sufficiently strong to deprotonate the amine without causing side reactions. |

| Solvent | Affects solubility of reactants and catalyst, can influence reaction rate. | Toluene, Dioxane, DMF, Acetonitrile (B52724) | Good solubility for all components, appropriate boiling point, minimal side reactions. chemrxiv.org |

| Temperature | Influences reaction rate and selectivity. | Room temperature to >100 °C | Lowest possible temperature for efficient conversion to minimize energy consumption and side products. |

| Reactant Ratio | Can influence product distribution and yield. | Stoichiometric or slight excess of one reactant | Maximize conversion of the limiting reagent. |

Bayesian optimization has emerged as a powerful tool for identifying optimal reaction conditions with greater efficiency than traditional methods. nih.gov This approach uses algorithms to explore a wide chemical space and identify conditions that simultaneously optimize for multiple variables, such as conversion and selectivity. nih.gov For example, it has been successfully used to find conditions for the selective formation of N1 and N2-methyl-3-aryl pyrazole (B372694) constitutional isomers, demonstrating its potential for fine-tuning complex reaction outcomes. nih.gov

Emerging Green Chemistry Approaches in Arylamine Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of arylamines. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the primary focuses of green arylamine synthesis is the use of more benign solvents. Water and ethanol (B145695) are being explored as alternatives to traditional volatile organic solvents. researchgate.net For instance, a molybdenum-catalyzed regioselective allylic amination has been developed using ethanol as a green solvent, which also features a recyclable catalyst system. researchgate.net

Another significant advancement is the development of catalytic methods that utilize more abundant and less toxic metals. While palladium has been a workhorse in C-N coupling reactions, its cost and toxicity are concerns. Consequently, catalysts based on nickel, copper, and iron are gaining attention as more sustainable alternatives. mdpi.com

Direct nitrogenation using dinitrogen (N₂) as the nitrogen source represents a frontier in green arylamine synthesis. researchgate.net This approach, if perfected, could replace traditional methods that rely on ammonia (B1221849) or other nitrogen-containing reagents, offering a more atom-economical and sustainable route to arylamines. researchgate.net

Biocatalysis is also emerging as a powerful green tool for amine synthesis. Enzymes, such as phenylalanine ammonia lyases (PALs), can catalyze the amination of various substrates under mild conditions, often in aqueous media. frontiersin.org The use of immobilized enzymes in continuous flow reactors further enhances the sustainability of these processes by allowing for catalyst recycling and improved efficiency. frontiersin.org Fermentative production of N-methylated amino acids using engineered microorganisms is another promising bio-based approach. nih.gov

Solvent-free reaction conditions, often facilitated by mechanochemical grinding, offer another avenue for reducing environmental impact by eliminating the need for solvents altogether. mdpi.com These methods can lead to high yields and reduced waste. mdpi.com

The following table summarizes some of the key emerging green chemistry approaches in arylamine synthesis.

Table 2: Green Chemistry Approaches in Arylamine Synthesis

| Approach | Description | Advantages |

|---|---|---|

| Green Solvents | Replacement of traditional volatile organic solvents with more environmentally friendly alternatives like water or ethanol. researchgate.net | Reduced toxicity and environmental impact. researchgate.net |

| Earth-Abundant Metal Catalysts | Utilization of catalysts based on metals like nickel, copper, and iron instead of precious metals like palladium. mdpi.com | Lower cost, reduced toxicity, and greater sustainability. mdpi.com |

| Direct Nitrogenation | Using dinitrogen (N₂) from the air as the nitrogen source for amine synthesis. researchgate.net | High atom economy, use of an abundant and renewable nitrogen source. researchgate.net |

| Biocatalysis | Employing enzymes or whole microorganisms to catalyze the synthesis of amines. frontiersin.orgnih.gov | Mild reaction conditions, high selectivity, use of renewable resources. frontiersin.orgnih.gov |

| Solvent-Free Reactions | Conducting reactions without a solvent, often using mechanochemistry. mdpi.com | Elimination of solvent waste, potential for improved reaction efficiency. mdpi.com |

| Photoredox Catalysis | Using visible light to drive chemical reactions, often under mild conditions. uni-regensburg.de | Energy-efficient, allows for novel reaction pathways. uni-regensburg.de |

These green chemistry strategies are not only beneficial for the environment but can also lead to more efficient and cost-effective chemical processes. As research in this area continues, it is expected that these sustainable methods will become increasingly integrated into the industrial synthesis of this compound and other valuable arylamines.

Chemical Reactivity and Mechanistic Investigations of 2,5 Dimethyl N Phenylaniline

Electrophilic Aromatic Substitution Patterns on the Aryl Rings

The directing effects of the substituents on both aromatic rings of 2,5-dimethyl-N-phenylaniline determine the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The secondary amine group (-NH-) is a potent activating group and directs incoming electrophiles to the ortho and para positions.

On the 2,5-dimethylphenyl ring, the nitrogen atom's lone pair strongly activates the ring towards electrophilic attack. The methyl groups at positions 2 and 5 also contribute to this activation through an inductive effect and hyperconjugation. The primary sites for substitution on this ring are the positions ortho and para to the amine. The C4 position is para to the amine, and the C6 position is ortho. The C2-methyl group provides steric hindrance that may disfavor substitution at the C6 position. Therefore, the C4 position is a likely primary site for electrophilic attack.

On the unsubstituted N-phenyl ring, the nitrogen atom also exerts an activating, ortho, para-directing influence. However, the activating effect is attenuated compared to a primary aniline (B41778) due to the presence of the other aryl group. The primary sites for substitution on this ring would be the ortho (C2'/C6') and para (C4') positions.

In general, arylamines are highly reactive towards electrophilic aromatic substitution. For instance, direct nitration and bromination of aniline can lead to multiple substitution products and oxidative decomposition. While N-acylation can be used to moderate the reactivity of the amino group, in the case of a secondary amine like this compound, the reactivity remains high. The relative rates of substitution on the two rings would depend on the specific reaction conditions and the nature of the electrophile, with the dimethyl-substituted ring being generally more activated.

Oxidation and Reduction Pathways of the Amine Functionality

The amine functionality in this compound is susceptible to both oxidation and reduction, processes that are central to the chemical behavior of diarylamines.

Oxidation Pathways: The oxidation of diarylamines like diphenylamine (B1679370) typically proceeds through the formation of a radical cation via the removal of an electron from the nitrogen atom. This intermediate can then undergo various reactions, including dimerization or reaction with other nucleophiles. In the case of this compound, oxidation would likely lead to the formation of a radical cation stabilized by both aryl rings. This species could then couple with another radical cation, leading to the formation of N,N'-bis(2,5-dimethylphenyl)-N,N'-diphenylhydrazine or other dimeric structures. The presence of the methyl groups may influence the stability and subsequent reaction pathways of the radical cation. Many diphenylamine derivatives are used as redox indicators, which underscores their facile oxidation. wikipedia.org The oxidation of N-derivatives of diphenylamine can also lead to the formation of carbazoles through cyclization. semanticscholar.orgrsc.org

Reduction Pathways: While the amine nitrogen in this compound is in a reduced state, reduction pathways are more relevant for derivatives of this compound, such as nitro- or nitroso-substituted analogues. The reduction of nitroarenes is a common method for the synthesis of anilines and, by extension, diarylamines. nih.govacs.orgresearchgate.net For instance, a hypothetical nitro-substituted this compound could be reduced to the corresponding amino-derivative. One-pot syntheses of diarylamines have been developed that involve the in-situ reduction of nitroarenes to anilines, which then undergo coupling reactions. nih.gov The reduction of diarylamines themselves is not a common transformation under standard conditions. However, new synthetic methods have been developed for the one-pot synthesis of diarylamines from aromatic amines via oxidative dearomatization followed by a reductive aromatization step. nih.gov

C-H Activation and Direct Functionalization Strategies

Direct C-H activation is a powerful tool for the functionalization of aromatic compounds, and strategies applicable to this compound would likely involve transition metal catalysis, particularly with palladium. The amine group can act as a directing group, facilitating the activation of C-H bonds at the ortho positions of the aryl rings.

Palladium-catalyzed C-H functionalization reactions often proceed via the formation of a cyclometalated intermediate. nih.gov For this compound, coordination of the palladium catalyst to the nitrogen atom could direct the activation of the C-H bond at the C6 position of the dimethylphenyl ring or the C2'/C6' positions of the phenyl ring. The use of N-protecting groups is common in C-H activation of anilines to prevent N-arylation side reactions and to control regioselectivity. nih.govacs.org However, methods for the direct C-H arylation of unprotected anilines are also being developed. nih.govacs.org

Controlling the regioselectivity of C-H activation in a molecule with multiple potential reaction sites like this compound is a significant challenge. The outcome of the reaction is influenced by several factors, including the directing group, the ligand on the metal catalyst, and the electronic and steric properties of the substrate. nih.govrsc.org

In the case of this compound, C-H activation can potentially occur at the ortho positions of either aryl ring. The inherent electronic properties of the rings and the steric hindrance around the potential activation sites will play a role. The C6 position on the dimethylphenyl ring is sterically more hindered than the C2'/C6' positions on the phenyl ring, which might favor functionalization of the unsubstituted ring.

Ligand design is a key strategy for controlling regioselectivity. Different ligands can modulate the steric and electronic environment of the palladium catalyst, thereby favoring one C-H activation pathway over another. nih.gov For example, the use of specific S,O-ligands has been shown to promote highly para-selective C-H olefination of aniline derivatives, deviating from the typical ortho-selectivity. researchgate.net

| Catalyst/Ligand System | Substrate Type | Regioselectivity | Reference |

| Pd(OAc)₂ / [2,2′-bipyridin]-6(1H)-one | Unprotected Anilines | Ortho-arylation | nih.govacs.org |

| Pd(OAc)₂ / S,O-ligand | Aniline Derivatives | Para-olefination | researchgate.net |

| Pd(OAc)₂ / 3-acetylamino-2-hydroxypyridine | Anilines | Meta-arylation | nih.gov |

The mechanism of palladium-catalyzed C-H activation typically involves a catalytic cycle that can be broadly classified as either Pd(II)/Pd(0) or Pd(II)/Pd(IV).

In a common Pd(II)/Pd(0) cycle for C-H arylation, the process begins with the C-H activation of the aniline derivative by a Pd(II) species to form a palladacycle intermediate. This is followed by oxidative addition of an aryl halide to the palladacycle, resulting in a Pd(IV) intermediate. Subsequent reductive elimination yields the arylated product and regenerates a Pd(II) species, which can re-enter the catalytic cycle after a base-mediated step. An alternative pathway involves the reaction of the palladacycle with the aryl halide in a step that leads to a Pd(II) intermediate that undergoes reductive elimination to the product and a Pd(0) species. The Pd(0) is then reoxidized to Pd(II) to complete the cycle.

The Pd(II)/Pd(IV) catalytic cycle is also frequently proposed. In this pathway, the initial C-H activation forms a Pd(II) palladacycle. This intermediate is then oxidized by an external oxidant to a Pd(IV) species. Reductive elimination from the Pd(IV) center then forms the C-C or C-heteroatom bond and regenerates the Pd(II) catalyst. nih.gov The choice between these mechanistic pathways is influenced by the nature of the reactants, ligands, and additives. rsc.org

Nitrogen-Centered Reactions, including N-Arylation and Acylation

The secondary amine functionality of this compound is a key site for chemical transformations, particularly N-arylation and N-acylation.

N-Arylation: N-arylation of this compound would lead to the formation of a triarylamine. This transformation is typically achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination, which employs a palladium catalyst to couple the amine with an aryl halide. For example, diphenylamine can be arylated with iodobenzene (B50100) to yield triphenylamine. wikipedia.org In the context of C-H activation of anilines, N-arylation can be a competing side reaction. nih.govacs.org

N-Acylation: N-acylation of this compound involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is generally facile for secondary amines. bath.ac.uk Various methods have been developed for the N-acylation of amines under mild conditions. tandfonline.comnih.govresearchgate.netnih.gov For instance, iodine has been found to catalyze the N-acylation of primary and secondary amines with acyl chlorides under solvent-free conditions at room temperature. tandfonline.comresearchgate.net This reaction is a common strategy for protecting the amino group in multi-step syntheses. nih.gov

| Reaction | Acylating Agent | Catalyst/Promoter | Conditions | Reference |

| N-Acetylation | Acetyl chloride | Iodine | Solvent-free, RT | tandfonline.comresearchgate.net |

| N-Benzoylation | Benzoyl chloride | Iodine | Solvent-free, RT | tandfonline.com |

| N-Acylation | Boc-amino acids | Benzotriazole | Water, RT or MW | nih.gov |

| N-Acetylation | Acetonitrile (B52724) | Alumina | Continuous-flow | nih.gov |

Detailed Mechanistic Elucidation of Key Transformations

A detailed understanding of the reaction mechanisms is crucial for controlling the outcomes of the transformations involving this compound.

Mechanism of Electrophilic Aromatic Substitution: The mechanism of EAS involves the attack of an electrophile on one of the aryl rings to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. The positive charge in this intermediate is delocalized over the aromatic ring and, importantly, can be stabilized by the lone pair of the nitrogen atom when the attack is at the ortho or para position. This stabilization is why the amino group is a strong activating and ortho, para-directing group. The final step is the deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring.

Mechanism of Palladium-Catalyzed C-H Arylation: A plausible mechanism for the ortho-arylation of this compound, by analogy with unprotected anilines, involves a cooperating ligand. nih.govacs.org The catalytic cycle could be initiated by the deprotonation of the N-H bond, forming an anionic palladium complex. This deprotonation facilitates the subsequent C-H cleavage at the ortho position in a concerted metalation-deprotonation step, forming a palladacycle. Oxidative addition of an aryl halide to this palladacycle would form a Pd(IV) intermediate. Finally, reductive elimination of the arylated product regenerates the active catalyst. The ligand plays a crucial role in stabilizing the intermediates and facilitating the key steps of the reaction. nih.govacs.org

Mechanism of N-Acylation: The N-acylation of this compound with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, which can be another molecule of the amine, then deprotonates the nitrogen to yield the final amide product.

Synthesis and Structure Reactivity Correlations of 2,5 Dimethyl N Phenylaniline Derivatives

Design and Synthesis of Functionalized Derivatives with Varied Substituents

The synthesis of functionalized derivatives of 2,5-dimethyl-N-phenylaniline, a type of diarylamine, can be achieved through established cross-coupling methodologies that form carbon-nitrogen bonds. These methods are essential for introducing a wide array of substituents, enabling the systematic study of structure-activity relationships.

Key synthetic strategies include the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.orgacsgcipr.org

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. wikipedia.orgacsgcipr.org It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.org To synthesize derivatives of this compound, one could react 2,5-dimethylaniline (B45416) with a substituted aryl halide, or conversely, a substituted aniline (B41778) with an appropriately functionalized 1-halo-2,5-dimethylbenzene. The choice of phosphine (B1218219) ligands is critical and has evolved to include sterically hindered variants that promote high reaction efficiency. wikipedia.org

Ullmann Condensation : A classical method, the Ullmann condensation uses a copper catalyst to couple an aryl halide with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org The Goldberg reaction, a specific variant for C-N bond formation, traditionally required harsh reaction conditions, such as high temperatures. wikipedia.org However, modern advancements using specialized ligands have made this method more practical under milder conditions, expanding its applicability for synthesizing various diarylamines. nih.gov

The selection of the synthetic route often depends on the desired substituents and the required functional group tolerance. The Buchwald-Hartwig amination is generally favored for its broader substrate scope and milder conditions. wikipedia.org These methods allow for the introduction of a diverse range of functional groups on either aromatic ring, which is crucial for probing electronic and steric effects within the molecule.

Interactive Table: Comparison of Synthetic Methods for N-Arylation

| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium complexes with phosphine ligands | Base (e.g., NaOt-Bu, Cs₂CO₃), organic solvent (e.g., toluene (B28343), dioxane), 80-110 °C | High yields, broad substrate scope, mild conditions, high functional group tolerance | Cost of palladium and ligands, potential for catalyst poisoning |

| Ullmann Condensation | Copper (metal or salts) | High temperatures (>200 °C), polar solvents (e.g., DMF, nitrobenzene) | Lower cost catalyst | Harsh conditions, limited substrate scope, often requires stoichiometric copper |

| Modern Ullmann-type Reactions | Copper complexes with ligands (e.g., diamines, phenanthroline) | Milder temperatures (often ~100-120 °C), base | More economical than palladium, improved conditions over classic Ullmann | Can still have narrower scope than Buchwald-Hartwig |

Impact of Methyl Substitution Pattern on Aromatic Reactivity

The reactivity of the two aromatic rings in this compound towards electrophilic aromatic substitution (SEAr) is significantly different. The ring bearing the two methyl groups is highly activated, while the unsubstituted phenyl ring is comparatively deactivated.

The activating influence stems from the electronic and steric properties of the substituents. The nitrogen atom's lone pair can be delocalized into the attached phenyl rings, increasing their electron density and thus their reactivity towards electrophiles. yufengchemicals.com This effect is modulated by the methyl groups on the substituted ring.

Activating Effects : The two methyl groups on one ring are electron-donating through an inductive effect and hyperconjugation. This further increases the electron density of that ring, making it a prime target for electrophiles. The nitrogen lone pair strongly activates the ortho and para positions relative to the amino group. In this compound, the positions open for substitution on the activated ring are C4 and C6.

Steric Hindrance (Ortho Effect) : The methyl group at the C2 position (ortho to the amino group) introduces significant steric hindrance. This "ortho effect" can influence the regioselectivity of incoming electrophiles, potentially directing them to the less hindered C4 position. askfilo.comchegg.com Furthermore, this steric clash can force the dimethylphenyl ring to twist out of plane with the nitrogen's lone pair p-orbital, which can diminish the resonance activation of the ring. askfilo.com This steric inhibition of resonance is a key factor in modulating the ring's reactivity. askfilo.com

Therefore, electrophilic substitution is expected to occur preferentially on the dimethyl-substituted ring. The precise position of substitution (C4 or C6) would be determined by a balance between the strong activating effect of the amino group and the steric hindrance imposed by the ortho-methyl group.

Conformational Analysis and Stereochemical Considerations in Substituted Anilines

The three-dimensional structure of this compound is dictated by rotations around the two C-N single bonds. The molecule is not planar, largely due to steric repulsion between the hydrogen atom on the nitrogen, the phenyl group, and the methyl group at the C2 position. This leads to a non-planar, propeller-like conformation. nih.govnih.gov

The key conformational features include:

Dihedral Angles : The phenyl rings are twisted out of the plane defined by the C-N-C bonds. This twisting minimizes steric strain. The exact dihedral angles are a balance between the stabilizing effects of resonance (which favors planarity) and the destabilizing steric hindrance between the rings and substituents.

Rotational Barriers : There is a significant energy barrier to rotation around the C-N bonds. benthamdirect.com For the molecule to transition through a planar state, substantial steric clashes would occur. The presence of the ortho-methyl group on one ring significantly increases the rotational barrier compared to unsubstituted diphenylamine (B1679370). rsc.org Studies on related substituted biphenyls and diphenylmethyl systems show that ortho-substituents play a dominant role in determining the energy of these rotational barriers. nih.govrsc.org

Stereochemistry : The steric effect of the ortho-methyl substituent can twist the aromatic ring out of planarity with the imide moieties, which can create an axis of chirality in certain derivatives. While this compound itself is achiral, the introduction of other substituents could lead to atropisomers—stereoisomers arising from hindered rotation around a single bond.

The conformation of the molecule directly impacts its electronic properties. The degree of twist affects the extent of p-orbital overlap between the nitrogen lone pair and the aromatic π-systems, which in turn influences the amine's basicity and the reactivity of the rings. quora.com

Electronic Effects of Substituents on Amine Basicity and Nucleophilicity

The basicity of the nitrogen atom in this compound is a result of several competing electronic effects. Basicity is determined by the availability of the nitrogen's lone pair of electrons to accept a proton.

Effect of the Phenyl Groups : Compared to a simple alkylamine, the two phenyl groups on the nitrogen atom significantly reduce its basicity. This is because the nitrogen's lone pair is delocalized into the π-systems of both aromatic rings through resonance. This delocalization makes the lone pair less available for protonation. For instance, the pKa of aniline is 4.6, while that of diphenylamine is much lower at 0.79, indicating a substantial decrease in basicity. alfa-chemistry.comresearchgate.net

Effect of Methyl Groups : The two methyl groups on one of the phenyl rings have an opposing, base-strengthening effect. Methyl groups are electron-donating via induction and hyperconjugation. This effect increases the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom, which slightly increases the basicity compared to unsubstituted diphenylamine.

The Ortho Effect : The methyl group at the C2 position introduces a steric factor known as the "ortho effect". This effect generally makes ortho-substituted anilines weaker bases than their meta and para isomers, regardless of the substituent's electronic nature. vedantu.comwikipedia.org There are two primary reasons for this:

Steric Hindrance to Protonation : The ortho-methyl group can physically block the nitrogen's lone pair, making it more difficult for a proton to approach. vedantu.comquora.com

Steric Inhibition of Solvation : Upon protonation, the resulting ammonium (B1175870) ion (R-NH₂⁺-R') is stabilized by solvation. An ortho substituent can interfere with the solvation of the conjugate acid, making it less stable and thereby reducing the basicity of the parent amine. stackexchange.com

Interactive Table: pKa Values of Selected Anilines

| Compound | Substituent(s) | pKa of Conjugate Acid | Primary Electronic Effect(s) |

|---|---|---|---|

| Aniline | None | 4.58 journaleras.com | Resonance delocalization |

| p-Methylaniline (p-toluidine) | 4-CH₃ | 5.12 | Electron-donating (inductive, hyperconjugation) |

| o-Methylaniline (o-toluidine) | 2-CH₃ | 4.39 | Electron-donating, steric hindrance (ortho effect) |

| m-Methylaniline (m-toluidine) | 3-CH₃ | 4.69 | Electron-donating (inductive) |

| Diphenylamine | N-phenyl | 0.79 alfa-chemistry.com | Extended resonance delocalization |

Advanced Spectroscopic and Analytical Methodologies for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2,5-dimethyl-N-phenylaniline, providing detailed information about the chemical environment of each proton and carbon atom.

High-Resolution ¹H and ¹³C NMR Techniques

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural verification of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons on both phenyl rings, the protons of the two methyl groups, and the amine (N-H) proton. Experimental data obtained in a deuterated chloroform (B151607) (CDCl₃) solvent shows aromatic protons as a multiplet between 6.74 and 7.22 ppm. rsc.org The two methyl groups appear as sharp singlets at 2.25 and 2.18 ppm, and a broad singlet for the N-H proton is observed around 5.29 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound shows twelve distinct signals, corresponding to the 14 carbon atoms in the molecule (with some aromatic carbons being chemically equivalent). rsc.org The signals for the methyl carbons appear upfield at 21.3 and 17.6 ppm, while the aromatic carbons resonate in the downfield region from 117.5 to 144.2 ppm. rsc.org

The following table summarizes the experimentally observed NMR spectral data for this compound. rsc.org

Table 1: Experimental ¹H and ¹³C NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 7.22 | t, 2H (Aromatic) |

| ¹H | 7.06 | d, 2H (Aromatic) |

| ¹H | 6.93-6.85 | m, 3H (Aromatic) |

| ¹H | 6.74 | d, 1H (Aromatic) |

| ¹H | 5.29 | brs, 1H (N-H) |

| ¹H | 2.25 | s, 3H (Methyl) |

| ¹H | 2.18 | s, 3H (Methyl) |

| ¹³C | 144.2, 141.1, 136.6, 130.9, 129.4, 125.4, 122.9, 120.4, 119.7, 117.5 | Aromatic Carbons |

| ¹³C | 21.3 | Methyl Carbon |

| ¹³C | 17.6 | Methyl Carbon |

Data sourced from a study by The Royal Society of Chemistry. rsc.org

Variable-Temperature NMR for Conformational Dynamics

While specific variable-temperature (VT) NMR studies on this compound are not widely published, this technique is highly valuable for studying the conformational dynamics of diarylamines. researchgate.net Molecules like this compound can exhibit restricted rotation around the C-N bonds, leading to the existence of different conformers that may interconvert at room temperature.

At room temperature, if the rate of this interconversion is fast on the NMR timescale, the spectrum shows averaged signals. researchgate.net By lowering the temperature, this rotation can be slowed down, potentially leading to the decoalescence of signals. researchgate.netnih.gov The observation of peak broadening, splitting, and eventual sharpening into distinct sets of signals at lower temperatures would allow for the characterization of individual conformers and the calculation of the energy barrier for rotation. nih.gov Such studies provide critical insight into the molecule's flexibility and preferred spatial arrangement. nih.gov

Two-Dimensional NMR Experiments (e.g., COSY, HSQC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.eduemerypharma.com In a COSY spectrum of this compound, cross-peaks would be observed between the coupled aromatic protons on each ring, confirming their relative positions. The absence of correlations to the methyl protons (which are singlets) would confirm they are not coupled to other protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduemerypharma.com An HSQC spectrum is invaluable for unambiguously assigning the signals in the complex aromatic region of both the ¹H and ¹³C spectra. For instance, the proton signal at 2.25 ppm would show a cross-peak to the carbon signal at 21.3 ppm, definitively linking them.

The expected correlations from these 2D NMR experiments provide definitive proof of the molecular structure.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | ¹H – ¹H | Shows coupling between adjacent aromatic protons, confirming their connectivity within each ring. |

| HSQC | ¹H – ¹³C (¹J) | Connects each proton signal to its directly attached carbon, allowing for unambiguous assignment of both ¹H and ¹³C spectra. |

Vibrational Spectroscopy (FT-IR, FT-Raman) in Functional Group Identification and Molecular Structure

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the key expected vibrational modes include:

N-H Stretch: A characteristic sharp peak in the FT-IR spectrum, typically around 3400 cm⁻¹, corresponding to the stretching of the amine N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹.

C=C Aromatic Stretches: Strong to medium bands in the 1600-1450 cm⁻¹ region in both FT-IR and FT-Raman spectra are indicative of the carbon-carbon double bond stretching within the aromatic rings.

C-N Stretch: The stretching vibration of the aryl-amine C-N bond typically appears in the 1350-1250 cm⁻¹ region.

C-H Bends: Out-of-plane bending vibrations for the substituted aromatic rings provide information about the substitution pattern and appear in the 900-675 cm⁻¹ region.

The combination of FT-IR and FT-Raman spectroscopy provides complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa, allowing for a more complete vibrational analysis.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (C₁₄H₁₅N), the molecular weight is 197.28 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 197. Subsequent fragmentation would likely involve the loss of a methyl group (CH₃), leading to a significant fragment ion at m/z = 182 ([M-15]⁺). Other fragmentation pathways could involve cleavage of the C-N bond or rearrangements of the aromatic rings.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Volatile Species

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing molecules with minimal fragmentation. wikipedia.org This is advantageous for confirming the molecular weight of the compound. In ESI-MS, the sample is ionized by applying a high voltage to a liquid solution, creating an aerosol of charged droplets. wikipedia.org

For this compound, analysis via ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. nih.gov Experimental data confirms the presence of this ion at an m/z value of 198, which corresponds to the molecular weight of the compound (197) plus the mass of a proton. rsc.org This technique is highly sensitive and provides clear confirmation of the compound's molecular mass. nih.govspringernature.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing the fragmentation patterns of their ions. In the analysis of this compound (molecular weight: 197.28 g/mol ), the molecular ion ([M]+•) is first generated, typically through electron ionization (EI). This molecular ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

The fragmentation of this compound is dictated by the stability of the resulting ions and neutral losses. The primary fragmentation pathways involve cleavages at the bonds adjacent to the nitrogen atom and the aromatic rings.

Key Fragmentation Pathways:

Loss of a Methyl Radical ([M-15]⁺): A common initial fragmentation step for methylated aromatic compounds is the loss of a methyl radical (•CH₃) through benzylic cleavage. This results in a stable, resonance-delocalized ion at a mass-to-charge ratio (m/z) of 182.

Cleavage of the N-Phenyl Bond: Scission of the bond between the nitrogen and the unsubstituted phenyl ring can lead to the formation of a phenyl cation (C₆H₅⁺) at m/z 77 or a 2,5-dimethylaniline (B45416) cation at m/z 121.

Cleavage of the N-(dimethylphenyl) Bond: Alternatively, cleavage of the bond between the nitrogen and the dimethyl-substituted ring can produce a 2,5-dimethylphenyl cation at m/z 105 or an aniline (B41778) cation at m/z 93.

Formation of Iminium Ions: Cleavages adjacent to the nitrogen atom are characteristic of amines and can lead to the formation of various iminium ions.

The analysis of these fragmentation patterns allows for the unambiguous identification of the compound and its isomers. For instance, the specific fragments generated can distinguish this compound from other isomers with different methyl group positions on the phenyl ring.

| m/z | Proposed Fragment Ion Structure | Neutral Loss |

|---|---|---|

| 197 | [C₁₄H₁₅N]⁺ (Molecular Ion) | - |

| 182 | [M - CH₃]⁺ | •CH₃ |

| 121 | [C₈H₁₁N]⁺ (2,5-dimethylaniline cation) | •C₆H₅ |

| 105 | [C₈H₉]⁺ (2,5-dimethylphenyl cation) | •C₆H₅NH |

| 93 | [C₆H₇N]⁺ (Aniline cation) | •C₈H₈ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | •C₈H₁₀N |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related N-phenylaniline derivatives provides significant insight into its expected solid-state conformation and packing. sielc.com

In the solid state, N-phenylaniline and its derivatives adopt a non-planar, "propeller-like" conformation. sielc.com The two phenyl rings are twisted with respect to each other around the central C-N-C bridge. This twist is quantified by the dihedral angle between the planes of the two aromatic rings. For substituted N-phenylanilines, this dihedral angle is typically in the range of 50-60°. sielc.com The C-N-C bond angle itself is generally larger than the ideal sp² angle of 120°, often found to be around 126°. sielc.com

The crystal packing of these molecules is governed by a network of weak intermolecular interactions. Although the N-H group in secondary amines like this compound can act as a hydrogen bond donor, strong N-H···N or N-H···O hydrogen bonds are not always the dominant interactions. Instead, weaker interactions often play a crucial role in stabilizing the crystal lattice. These include:

C-H···π Interactions: Hydrogen atoms from the methyl groups or the phenyl rings can interact with the electron-rich π-systems of adjacent aromatic rings.

N-H···π Interactions: The hydrogen atom on the amine nitrogen can form a weak hydrogen bond with the π-face of a neighboring phenyl ring. sielc.com

These collective interactions determine the final crystal packing, influencing physical properties such as melting point and solubility.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| C-N-C Bond Angle | 125-128° | Indicates the geometry around the central nitrogen atom. |

| Dihedral Angle (Ring-N-Ring) | 50-60° | Describes the twist between the two phenyl rings. |

| Key Intermolecular Interactions | C-H···π, N-H···π, π-π stacking | Govern the packing of molecules in the crystal lattice. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions in the UV region arising from transitions of electrons in its conjugated π-system. The molecule's chromophore consists of two phenyl rings linked by a nitrogen atom, whose lone pair of electrons can also participate in the conjugation.

The primary electronic transitions observed in molecules like this compound are:

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an antibonding π* orbital. These are typically of lower intensity and occur at longer wavelengths compared to π → π* transitions.

The extent of conjugation, which involves the overlap of p-orbitals across the molecule, significantly influences the energy of these transitions. In this compound, the non-planar twist between the two phenyl rings partially disrupts the π-conjugation across the entire molecule. This steric hindrance affects the position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands. The methyl substituents on one of the phenyl rings can also cause a slight bathochromic shift (shift to longer wavelengths) due to their electron-donating inductive effect.

| Compound | λ_max (nm) | Molar Absorptivity (ε) | Associated Transition |

|---|---|---|---|

| Aniline | 230, 280 | 8600, 1430 | π → π |

| N,N-Dimethylaniline | 251, 298 | 14900, 1950 | π → π |

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. The compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of a capillary column.

A study comparing analytical methods for aniline derivatives demonstrated the successful separation and detection of 2,5-dimethylaniline (a closely related compound) using a gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS). d-nb.info Typical conditions involve a capillary column such as a ZB5ms, with a programmed oven temperature ramp to ensure efficient separation. d-nb.info The retention time of 2,5-dimethylaniline in this study was found to be 11.340 minutes under the specified conditions. d-nb.info The mass spectrometer serves as a highly selective detector, providing mass information that confirms the identity of the eluted compound and allows for its quantification even at trace levels.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For N-phenylaniline derivatives, reversed-phase HPLC (RP-HPLC) is commonly used. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic acid to ensure good peak shape.

The separation of various aniline derivatives, including dimethylanilines, has been successfully achieved using LC-MS/MS. d-nb.info This technique couples the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry, making it ideal for analyzing complex samples. The retention time in HPLC is dependent on the specific column, mobile phase composition, and flow rate.

Theoretical and Computational Chemistry of 2,5 Dimethyl N Phenylaniline

Density Functional Theory (DFT) Calculations for Ground-State Geometries and Electronic Properties

Electronic properties such as total energy, dipole moment, and the distribution of electronic charge can be accurately predicted. The dipole moment, in particular, provides insight into the molecule's polarity, which influences its solubility and intermolecular interactions. The distribution of Mulliken charges on individual atoms helps in identifying electrophilic and nucleophilic sites within the molecule, offering clues about its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Reactivity Prediction)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of 2,5-dimethyl-N-phenylaniline. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its electron-accepting capability.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis allows for the prediction of how this compound will interact with other reagents. Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of this compound. This method allows for the investigation of charge transfer events and hyperconjugative interactions within the molecule. By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the delocalization of electron density.

These hyperconjugative interactions contribute significantly to the stability of the molecule. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent phenyl rings can be quantified, providing insight into the degree of resonance stabilization. NBO analysis also provides a more refined picture of the atomic charges compared to the Mulliken population analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the excited-state properties and photophysical behavior of this compound. This method allows for the calculation of electronic transition energies, which correspond to the absorption of light by the molecule. The results of TD-DFT calculations can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum of the compound.

By analyzing the nature of the electronic transitions, it is possible to understand the photophysical processes that occur upon photoexcitation. For example, transitions can be characterized as involving localized excitations on a particular part of the molecule or as charge-transfer excitations between different molecular fragments. This information is crucial for understanding the fluorescence and phosphorescence properties of the molecule and for designing materials with specific optical properties.

Computational Studies of Reaction Mechanisms and Transition States

Computational studies are crucial for elucidating the mechanisms of reactions involving this compound. For instance, in palladium-catalyzed reactions such as the Buchwald-Hartwig amination, DFT calculations can be used to map out the potential energy surface of the reaction. nih.govacs.org This involves identifying the structures of intermediates and, most importantly, the transition states that connect them.

By calculating the activation energies associated with different possible reaction pathways, it is possible to predict the most likely mechanism. These theoretical investigations can provide insights into the factors that control the regioselectivity and efficiency of such reactions, complementing experimental findings. nih.govacs.org

Non-Linear Optical (NLO) Property Investigations

The investigation of the non-linear optical (NLO) properties of this compound is an area of significant interest due to the potential applications of such molecules in optoelectronic devices. Computational methods, particularly DFT, can be used to calculate the first and second hyperpolarizabilities, which are measures of the NLO response of a molecule. These calculations can help in understanding the structure-property relationships that govern the NLO behavior of this class of compounds and can guide the design of new materials with enhanced NLO properties.

Advanced Research Applications of 2,5 Dimethyl N Phenylaniline in Chemical Science

Role as Ligands in Catalysis and Coordination Chemistry

The nitrogen atom in 2,5-dimethyl-N-phenylaniline provides a coordination site for metal ions, allowing it to function as a ligand in the formation of organometallic complexes. The electronic properties of the resulting catalyst can be fine-tuned by the substituents on the phenyl rings, influencing the catalyst's activity and selectivity.

Development of Novel Organometallic Catalysts

In the field of organometallic chemistry, aniline (B41778) derivatives are crucial for creating ligands that stabilize metal centers and facilitate catalytic cycles. While research into this compound specifically is an emerging area, the broader class of N-aryl aniline ligands is used to develop catalysts for a variety of chemical transformations. The steric bulk provided by the two methyl groups on one of the phenyl rings can create a specific coordination environment around a metal center. This can influence the substrate's approach and the regioselectivity of the reaction.

For instance, related bis(imino)pyrrole ligands, which share structural similarities, are designed for use in metal complexes that catalyze olefin polymerizations. The development of catalysts often involves a systematic investigation of how electron-donating or electron-withdrawing groups on the aryl rings of the ligand affect catalytic performance. Such studies provide a roadmap for the rational design of new catalysts, where this compound could serve as a ligand with a specific electronic and steric profile.

Studies in Biomimetic Catalysis

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes by designing synthetic catalysts that mimic the enzyme's active site. This often involves creating metal complexes with ligands that reproduce the coordination environment of the metal ions in metalloenzymes. While direct studies involving this compound in biomimetic catalysis are not extensively documented, its structural motifs are relevant. For example, chemical models of enzymes like phenoxazinone synthase, which catalyzes the oxidative coupling of o-aminophenols, utilize metal complexes with nitrogen-donor ligands to mimic the enzyme's function. The N-phenylaniline scaffold could be functionalized to create more sophisticated ligands that replicate the structural and electronic properties of an enzyme's active site.

Building Blocks in Complex Organic Synthesis and Materials Science

Beyond its role as a ligand, this compound is a valuable precursor and building block for the synthesis of more complex molecules and functional materials. Its aromatic amine structure allows for a variety of chemical transformations, making it a key starting material for dyes, heterocyclic compounds, and advanced polymers.

Precursors for Heterocyclic Compounds and Dyes

The parent compound, 2,5-dimethylaniline (B45416), is a well-established precursor in the synthesis of dyes and heterocyclic structures. Azo dyes, for example, are synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. This general principle can be extended to derivatives like this compound to create complex dye structures.

Furthermore, the condensation of 2,5-dimethylaniline with 2-acetyl pyrrole (B145914) is a known method to produce N-aryliminopyrrole compounds, a class of heterocyclic structures. The reaction involves the formation of a Schiff base, demonstrating a common pathway for incorporating the 2,5-dimethylphenylamine unit into larger, more complex heterocyclic systems.

| Reaction Type | Reactants | Product Class | Significance |

| Azo Coupling | Aromatic Amine (e.g., 2,5-dimethylaniline) + Diazo Salt + Coupling Component | Azo Dyes | Forms highly colored compounds used as industrial colorants. |

| Schiff Base Condensation | 2,5-dimethylaniline + Carbonyl Compound (e.g., 2-acetyl pyrrole) | Heterocyclic Imines | Creates precursors for complex ligands and biologically active molecules. |

Monomers and Components for Functional Polymeric and Oligomeric Materials (e.g., Polyanilines)

Polyaniline and its derivatives are among the most studied conducting polymers due to their environmental stability, controllable conductivity, and unique redox behavior. These polymers are typically synthesized through the chemical or electrochemical oxidation of aniline monomers. The properties of the resulting polymer can be significantly altered by using substituted anilines as monomers or co-monomers.

The inclusion of methyl and phenyl groups, as in this compound, can enhance the solubility of the resulting polymer in organic solvents, which is a common challenge with the parent polyaniline. While polymerization of the parent aniline is well-documented, the synthesis of oligomers and polymers from N-substituted and ring-substituted anilines allows for the creation of materials with tailored properties for specific applications. For example, dimethyl-substitution at the phenyl ring can influence the formation of high molecular weight polymers, sometimes favoring the production of oligomers instead.

| Material Type | Monomer/Precursor | Key Properties | Potential Applications |

| Substituted Polyanilines | Aniline Derivatives (e.g., this compound) | Enhanced solubility, tunable conductivity, redox activity. | Rechargeable batteries, electrochromic devices, anti-corrosion coatings. |

| Aniline Oligomers | N-Phenyl-p-phenylenediamine | Well-defined structures, lower conductivity than polymers. | Molecular electronics, model compounds for studying polymer properties. |

Scaffolds for Novel Organic Electronic Materials

The rigid, conjugated structure of aromatic amines makes them excellent scaffolds for organic electronic materials. These materials are foundational to technologies such as organic light-emitting diodes (OLEDs), organic solar cells, and thin-film transistors. The derivatization of the basic aniline structure is a key strategy for tuning the electronic and physical properties of these materials.

A derivative, 2,5-Dimethyl-N-(3-phenylprop-2-en-1-ylidene) aniline (2,5 DPPA), has been synthesized and characterized as a second-order nonlinear optical (NLO) material. Such materials are critical for photonic and optoelectronic applications, including frequency doubling in lasers. The synthesis of 2,5 DPPA demonstrates how the 2,5-dimethylaniline core can be elaborated into a larger, conjugated system with specific electronic properties. The non-centrosymmetric crystal structure of this derivative is essential for its NLO activity.

| Material | Core Structure | Key Property | Application Area |

| 2,5-Dimethyl-N-(3-phenylprop-2-en-1-ylidene) aniline (2,5 DPPA) | 2,5-dimethylaniline | Second Harmonic Generation (NLO) | Photonics, Optoelectronics |

| Substituted Polyanilines | Aniline | Electrical Conductivity | Organic Electronics, Sensors |

Probes and Tools in Chemical Biology Research

Following a comprehensive review of available scientific literature, it has been determined that there are no specific research findings that detail the application of this compound as a probe or tool in the direct study of enzyme mechanisms or for the exploration of molecular interactions within biological systems. Extensive searches of chemical and biological research databases did not yield any studies where this specific compound was utilized for these expressed purposes.

Exploring Molecular Interactions in Biological Systems

Similarly, the scientific literature does not provide any instances of this compound being used to explore molecular interactions in biological contexts. There are no documented studies where this compound has been utilized to investigate protein-ligand binding, nucleic acid interactions, or other molecular recognition events within cellular or in vitro biological systems.

Conclusion and Future Research Directions

Synthesis and Reactivity: Progress and Challenges

The construction of the C-N bond is central to the synthesis of 2,5-dimethyl-N-phenylaniline. Modern synthetic chemistry has largely moved towards transition-metal-catalyzed cross-coupling reactions for this purpose, offering significant improvements over classical methods like the Ullmann condensation.

Progress in Synthesis: The most prevalent method for synthesizing diarylamines is the Palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org This reaction would typically involve the coupling of 2,5-dimethylaniline (B45416) with a phenyl halide (e.g., bromobenzene (B47551) or chlorobenzene) or, conversely, aniline (B41778) with a 2-halo-p-xylene, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for achieving high yields and accommodating the steric hindrance from the ortho-methyl group. Recent advances have focused on developing highly active and versatile catalyst systems that are effective under milder conditions. chemrxiv.orgsu.se Furthermore, new methods are emerging that bypass transition metals, utilizing hypervalent iodine reagents or nitrosonium-initiated C-N bond formation, which could provide alternative, eco-friendly routes to this class of compounds. acs.orgresearchgate.net

Reactivity Profile: The reactivity of this compound is dictated by the nitrogen lone pair and the two aromatic systems.

N-H Bond Reactivity: Like its parent compound, diphenylamine (B1679370), it is a weak base. wikipedia.org The N-H bond can be deprotonated by strong bases and is susceptible to oxidation. This reactivity is the basis for the well-known antioxidant properties of many diarylamines, where the molecule can act as a hydrogen atom donor to scavenge free radicals. researchgate.net

Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution. The N-phenyl group is an activating, ortho-, para-directing group. canada.ca The combined directing effects of the amine and the two methyl groups on the substituted ring create a specific reactivity pattern that can be exploited for further functionalization.

Challenges: Despite significant progress, challenges remain.

Catalyst Development: The development of robust, inexpensive, and recyclable catalysts for C-N cross-coupling reactions is an ongoing goal. For substrates with significant steric hindrance, like 2,5-dimethylaniline, achieving high catalytic turnover numbers can be difficult.

Process Optimization: In industrial settings, challenges such as the handling of solid reagents and by-products can lead to issues like clogging in continuous-flow reactor systems. rsc.orgcolab.wsresearchgate.net Overcoming these hurdles is crucial for scalable and efficient production.

Green Chemistry: Many current protocols rely on organic solvents and expensive metal catalysts. A major future challenge is the development of synthetic routes that use greener solvents (like water), reduce waste, and utilize more abundant and less toxic catalysts. acs.orgacs.org

Table 1: Common Synthetic Methods for Diarylamine Scaffolds

| Method | Reactants | Catalyst/Reagent | Typical Conditions | Advantages | Challenges |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium complex + Phosphine Ligand + Base | 80-120 °C, Anhydrous solvent | High functional group tolerance, good yields | Catalyst cost, ligand sensitivity, residual metal |

| Ullmann Condensation | Aryl Halide + Amine | Copper catalyst + Base | High temperatures (>150 °C) | Low catalyst cost | Harsh conditions, limited substrate scope |

| Chan-Lam Coupling | Aryl Boronic Acid + Amine | Copper catalyst + Oxidant | Room temperature to 80 °C | Mild conditions | Stoichiometric oxidant, base sensitivity |

| Nitrosonium-Initiated C-N Formation | Electron-rich Arene + NaNO₂/TFA | Iron powder | Mild conditions | Transition-metal-free | Limited to electron-rich arenes |

Interplay of Experimental and Computational Approaches

The comprehensive understanding of this compound's properties relies on a synergistic relationship between experimental analysis and computational modeling.

Experimental Characterization: Experimentally, the synthesis of this compound would be confirmed using a suite of standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would verify the connectivity and chemical environment of all protons and carbons. Infrared (IR) spectroscopy would identify characteristic vibrations, notably the N-H stretch, while mass spectrometry would confirm the molecular weight. For derivatives designed for specific functions, further characterization is common. For instance, a derivative of this compound developed as a nonlinear optical material was characterized by single-crystal X-ray diffraction to determine its precise three-dimensional structure. researchgate.net

Computational Modeling: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules like this compound before they are even synthesized. researchgate.net DFT calculations can provide valuable insights into:

Molecular Geometry: Predicting bond lengths, bond angles, and torsional angles.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic transitions and reactivity. scispace.com

Thermodynamic Properties: Estimating key values such as the N-H Bond Dissociation Enthalpy (BDE). A lower BDE often correlates with higher antioxidant activity, allowing for the in-silico screening of potential antioxidant candidates. researchgate.net

Reactivity Prediction: Generating Molecular Electrostatic Potential (MESP) maps to visualize electron-rich and electron-poor regions, thereby predicting sites susceptible to electrophilic or nucleophilic attack. scispace.com

Synergy: The true power of these approaches is realized when they are used in tandem. Computational models can predict the properties of a series of substituted diarylamines, allowing experimentalists to focus their synthetic efforts on the most promising candidates. researchgate.net Conversely, experimental data are essential for validating and refining computational methods, ensuring their predictive accuracy. uj.ac.za This iterative cycle of prediction and verification accelerates the discovery and optimization of new functional molecules based on the this compound scaffold.

Table 2: Key Parameters from Experimental and Computational Analyses

| Parameter | Method | Information Gained |

| Molecular Structure | NMR, Mass Spectrometry, X-ray Crystallography | Confirms chemical identity, connectivity, and 3D arrangement. |

| Vibrational Frequencies | IR & Raman Spectroscopy | Identifies functional groups (e.g., N-H bond). |

| Bond Dissociation Enthalpy (BDE) | DFT Calculations | Predicts antioxidant potential and radical scavenging ability. |

| HOMO/LUMO Energies | DFT Calculations, Cyclic Voltammetry | Describes electronic properties, charge transfer potential, and optical band gap. |

| Molecular Electrostatic Potential (MESP) | DFT Calculations | Predicts sites of chemical reactivity. |

Potential for Novel Applications and Material Design

The unique structure of this compound makes it a valuable building block for a variety of functional materials and complex organic molecules. Its applications are largely derived from the properties inherent to the diarylamine class, enhanced by its specific substitution.

Chemical Intermediate: As a derivative of 2,5-dimethylaniline (also known as p-xylidine), which is a known precursor in the manufacture of dyes and pigments, this compound is a logical intermediate for creating more complex colorants. nih.govnih.gov Its structure can be incorporated into azo dyes or other chromophores. wikipedia.org